3-Chloro-4-(methylsulfonyl)nitrobenzene

説明

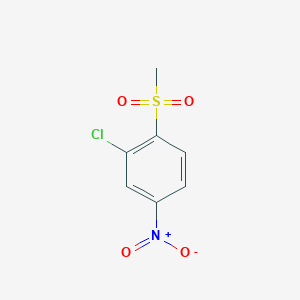

3-Chloro-4-(methylsulfonyl)nitrobenzene is an organic compound with the molecular formula C7H6ClNO4S. It is a derivative of nitrobenzene, characterized by the presence of a chlorine atom, a methylsulfonyl group, and a nitro group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

3-Chloro-4-(methylsulfonyl)nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 3-chloro-4-(methylsulfonyl)benzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.

化学反応の分析

Chlorination of Methylsulfonyl-Substituted Nitrobenzenes

-

Example : In the preparation of 2-chloro-4-methylsulfonyltoluene, chlorination of 4-methylsulfonyltoluene with Cl₂ occurs at 85–95°C in the presence of Fe/I₂ catalysts and low-polarity solvents (e.g., CCl₄ or CH₂Cl₂) .

-

Inference : A similar approach could target the chloro-substitution at position 3 of 4-(methylsulfonyl)nitrobenzene under controlled conditions.

| Parameter | Conditions | Source |

|---|---|---|

| Catalyst | Fe powder, I₂ (1% by weight of substrate) | |

| Solvent | CCl₄, CH₂Cl₂, or mixtures | |

| Temperature | 85–95°C | |

| Chlorine ratio | 1.2–2.0 mol Cl₂ per mol substrate |

Oxidation of Thioether Intermediates

-

Example : Methylsulfonyl groups are often introduced via oxidation of methylthio (–SMe) precursors. For instance, 4-methylsulfonyltoluene is derived from oxidation of 4-methylthiotoluene .

-

Inference : If 3-chloro-4-(methylthio)nitrobenzene were available, oxidation with HNO₃ (63% concentration) at 175–195°C could yield the methylsulfonyl derivative .

Functional Group Reactivity

The compound’s reactivity is dominated by its electron-withdrawing groups (EWGs), which influence substitution patterns and stability.

Nitro Group Reduction

-

Reaction : Nitro groups are typically reduced to amines under catalytic hydrogenation (H₂/Pd) or via Fe/HCl.

-

Example : Reduction of nitrobenzenes to anilines is well-documented, though steric hindrance from the methylsulfonyl group may slow kinetics .

Nucleophilic Aromatic Substitution (NAS)

-

Chloro Group Reactivity : The chloro group at position 3 is meta to the nitro group and para to the methylsulfonyl group, creating a strongly deactivated ring. NAS would require harsh conditions (e.g., high temperatures, strong nucleophiles).

-

Example : In similar systems, chloro displacement by methoxide occurs at 150–200°C in polar aprotic solvents like DMF .

Methylsulfonyl Group Stability

-

Resistance to Hydrolysis : Methylsulfonyl groups are stable under acidic and basic conditions, as seen in the oxidation of 2-chloro-4-methylsulfonyltoluene to benzoic acid using HNO₃ at 175–195°C .

Comparative Reaction Data

Key reactions from analogous compounds provide benchmarks for predicting behavior:

Thermal and Chemical Stability

-

Thermal Decomposition : Methylsulfonyl-nitrobenzene derivatives decompose at temperatures >200°C, releasing SO₂ and NOₓ gases.

-

Acid/Base Resistance : Stable in pH 2–12 due to the electron-withdrawing effects of nitro and methylsulfonyl groups .

Research Gaps and Challenges

-

Direct synthesis data for 3-chloro-4-(methylsulfonyl)nitrobenzene is absent in available literature.

-

Steric and electronic effects of adjacent EWGs may necessitate tailored catalysts (e.g., Cu or Pd complexes) for efficient functionalization.

科学的研究の応用

Chemical Synthesis

Pharmaceutical Development:

3-Chloro-4-(methylsulfonyl)nitrobenzene is utilized as an intermediate in the synthesis of numerous pharmaceutical compounds. Its nitro group can be reduced to form amines, which are crucial building blocks for many drugs. This compound facilitates the development of new therapeutic agents by enabling the modification of existing drug structures to enhance efficacy and reduce side effects.

Agrochemical Production:

In agrochemistry, this compound plays a role in the synthesis of pesticides and herbicides. The ability to modify its functional groups allows chemists to design compounds that target specific pests or weeds while minimizing environmental impact.

Dyes and Pigments:

The compound is also involved in the production of dyes and pigments, where its chlorinated and sulfonyl groups contribute to the color properties and stability of the final products. This application is particularly relevant in textile manufacturing and coatings.

Biological Research

Biochemical Studies:

this compound serves as a valuable probe in biochemical research, particularly in studies investigating the effects of nitroaromatic compounds on biological systems. Researchers utilize this compound to explore enzyme-catalyzed reactions involving nitro groups, providing insights into metabolic pathways and potential toxicological effects.

Toxicology Assessments:

Studies have shown that nitroaromatic compounds can exhibit various toxic effects on living organisms. Consequently, this compound has been used in toxicological assessments to evaluate its impact on cellular processes, including protein modification and nucleic acid interactions. These investigations are crucial for understanding the safety profiles of new chemical entities .

Industrial Applications

Specialty Chemicals:

In industry, this compound is employed in the production of specialty chemicals that require specific properties such as enhanced thermal stability or unique reactivity profiles. Its ability to participate in substitution reactions makes it a versatile building block for creating tailored chemical products.

Polymers and Coatings:

This compound is also used in developing polymers and coatings with specific functional characteristics. The incorporation of this compound into polymer matrices can enhance properties such as adhesion, flexibility, and resistance to environmental degradation.

Case Study 1: Pharmaceutical Applications

A study demonstrated the synthesis of a novel anti-inflammatory drug utilizing this compound as a key intermediate. The modification of its nitro group allowed for improved anti-inflammatory activity compared to existing medications.

Case Study 2: Agrochemical Development

Research involved synthesizing a new herbicide using this compound, which showed selective toxicity against certain weed species while exhibiting low toxicity to crop plants. Field trials confirmed its effectiveness, leading to its potential commercialization.

作用機序

The mechanism of action of 3-chloro-4-(methylsulfonyl)nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom and methylsulfonyl group can participate in substitution and oxidation reactions, respectively, leading to the formation of various derivatives with distinct biological activities. The compound’s effects are mediated through its ability to modify proteins, nucleic acids, and other biomolecules, influencing cellular pathways and processes.

類似化合物との比較

Similar Compounds

- 3-Chloro-4-(methylsulfonyl)aniline

- 3-Chloro-4-(methylsulfonyl)sulfone

- 3-Amino-4-(methylsulfonyl)nitrobenzene

- 3-Thio-4-(methylsulfonyl)nitrobenzene

Uniqueness

3-Chloro-4-(methylsulfonyl)nitrobenzene is unique due to the presence of both a nitro group and a methylsulfonyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound. The nitro group allows for reduction and substitution reactions, while the methylsulfonyl group can undergo oxidation, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

生物活性

3-Chloro-4-(methylsulfonyl)nitrobenzene, with the chemical formula CHClNOS and CAS number 91842-77-2, is a compound that has garnered attention in various fields, particularly in toxicology and environmental science. This article explores its biological activity, including its toxicological profiles, metabolic pathways, and potential health impacts.

- Molecular Weight : 235.65 g/mol

- Density : Not specifically listed in the sources but typical for similar compounds.

- Melting Point : Not directly available; however, related compounds typically exhibit melting points ranging from 40°C to 90°C.

Metabolism and Toxicological Profile

The biological activity of this compound can be understood through its metabolic pathways and toxicological effects:

-

Metabolic Pathways :

- The compound is metabolized primarily via reduction and conjugation processes. It is hypothesized that cytochrome P450 enzymes play a significant role in the reduction of the nitro group, similar to other nitrobenzene derivatives .

- Studies indicate that metabolites may include sulfonated and nitro-reduced forms, which can impact their biological activity and toxicity.

- Toxicity :

Case Studies

Several studies have investigated the effects of nitrobenzene derivatives on biological systems:

-

Study on Nitrobenzene Toxicity :

A comprehensive study conducted on rats exposed to nitrobenzene revealed significant alterations in blood parameters, including increased levels of methemoglobin and changes in liver enzyme activities. These findings suggest that similar effects may be anticipated with this compound due to structural similarities . -

Environmental Impact Assessment :

Research has shown that nitro-compounds can persist in the environment and may bioaccumulate. A case study highlighted the potential for groundwater contamination from industrial effluents containing such compounds, leading to adverse ecological effects .

Biological Activity Summary Table

| Biological Activity | Observations |

|---|---|

| Metabolism | Predominantly via cytochrome P450 pathways |

| Toxicity | Highly toxic; causes methemoglobinemia |

| Environmental Persistence | Potential for groundwater contamination |

| Health Effects | Hematological changes observed in animal studies |

特性

IUPAC Name |

2-chloro-1-methylsulfonyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c1-14(12,13)7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNZSCLCCLDNPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441105 | |

| Record name | 2-Chloro-1-(methanesulfonyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91842-77-2 | |

| Record name | 2-Chloro-1-(methanesulfonyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。